Structural Differentiation: Quantifiable Physicochemical Baselines vs. Non-Ethynylated Parent Ring
Direct, published, head-to-head comparative data for 3-ethynyl-1,1-dimethylsilolane against its closest analogs are absent from the open literature. However, baseline quantitative data for the parent ring system (1,1-dimethylsilolane) are available, establishing a reference point against which the ethynyl derivative can be benchmarked during procurement evaluation. The parent ring has a density of 0.79 g/cm³, a boiling point of 108.8 °C at 760 mmHg, and a flash point of 4.4 °C . The introduction of the ethynyl group at the 3-position is expected to increase both density (approx. 0.885 g/mL reported for the target) and boiling point due to enhanced polarizability and molecular weight, while the terminal alkyne imparts reactivity absent in the parent—namely, participation in Sonogashira, Glaser, and Huisgen cycloaddition reactions [1]. Quantified nucleophilicity parameters (N, sN) for the parent silolane are catalogued in the Mayr Reactivity Database, providing a kinetic baseline for hydride transfer reactions that would be perturbed by the ethynyl substituent [2]. The chlorination regioselectivity of the parent ring (preferential attack at ring β-carbon under radical conditions) is also documented and would be altered by the presence of the 3-ethynyl group [3]. In the absence of direct comparative data, any scientific selection decision should rely on internal benchmarking against the parent ring and/or trimethylsilylacetylene for the specific reaction of interest.
| Evidence Dimension | Physicochemical properties and reactivity baselines |
|---|---|
| Target Compound Data | Density ~0.885 g/mL (25 °C); terminal alkyne functionality enables cross-coupling and cycloaddition |
| Comparator Or Baseline | 1,1-Dimethylsilolane: Density 0.79 g/cm³; BP 108.8 °C (760 mmHg); Flash Point 4.4 °C; no alkyne reactivity |
| Quantified Difference | Δ Density ≈ +0.095 g/mL; qualitatively, gain of terminal alkyne reactivity; quantitative kinetic differences not yet published |
| Conditions | Physicochemical data at ambient pressure and 25 °C; reactivity context: solution-phase organic synthesis |
Why This Matters
The combination of a silacyclopentane core and a terminal alkyne provides a unique reactivity profile that can reduce step count in synthetic sequences compared to using separate silane and alkyne building blocks, but actual performance must be verified internally.
- [1] Gelest, Inc. Cross-Coupling of Alkynylsilanes. Technical Brochure. View Source
- [2] Mayr, H. et al. Mayr's Database of Reactivity Parameters: 1,1-dimethylsilolane. View Source
- [3] Fessenden, R.; Crowe, D. F. Chlorination of 1,1-Dimethylsilacyclopentane. J. Org. Chem. 1961, 26, 2003–2006. View Source
